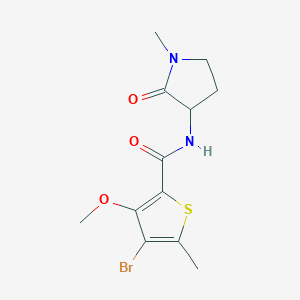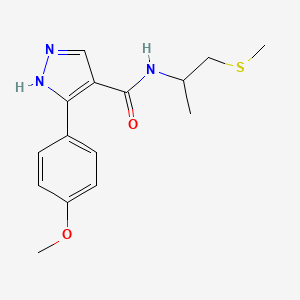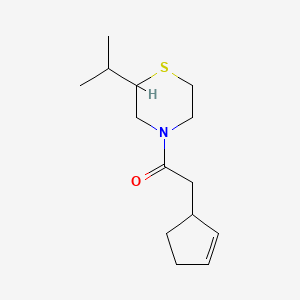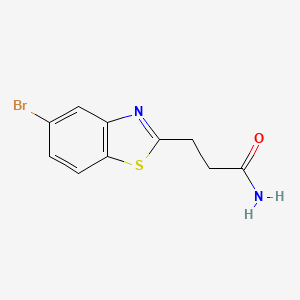
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone, also known as FTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FTM belongs to the class of thiazepanes, which are heterocyclic compounds that contain a seven-membered ring with a nitrogen and sulfur atom.
作用機序
The exact mechanism of action of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to act on multiple targets in the body. In neurological disorders, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and cognition. In cancer, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including topoisomerase II and protein kinase C. In inflammation, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory prostaglandins.
Biochemical and Physiological Effects:
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to have a variety of biochemical and physiological effects in the body. In animal models of Alzheimer's disease, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to improve cognitive function and to reduce levels of amyloid beta, a protein that forms plaques in the brain and is associated with Alzheimer's disease. In cancer, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. In inflammation, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to reduce inflammation and to alleviate pain in animal models of arthritis.
実験室実験の利点と制限
One advantage of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone is that it has shown potential therapeutic effects in a variety of areas, including neurological disorders, cancer, and inflammation. Another advantage is that (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone is relatively easy to synthesize and can be produced in large quantities. One limitation of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that more research is needed to determine the safety and efficacy of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone in humans.
将来の方向性
There are several future directions for research on (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone. One direction is to further investigate its potential therapeutic applications in neurological disorders, cancer, and inflammation. Another direction is to optimize its therapeutic potential by identifying its exact mechanism of action and developing more potent derivatives. Additionally, more research is needed to determine the safety and efficacy of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone in humans, including clinical trials.
合成法
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone can be synthesized through a multistep process that involves the reaction of 3-fluoro-5-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,4-thiazepane to form (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone.
科学的研究の応用
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been studied for its potential therapeutic applications in a variety of areas, including neurological disorders, cancer, and inflammation. In neurological disorders, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cancer, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. In inflammation, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to reduce inflammation and to alleviate pain in animal models of arthritis.
特性
IUPAC Name |
(3-fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNOS/c1-10-7-11(9-12(14)8-10)13(16)15-3-2-5-17-6-4-15/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVFFUIXMNBKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)N2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)

![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)



![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)

![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)
